Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-
Description
The compound “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” is a halogenated aromatic derivative featuring a tri-substituted benzene ring. Its structure includes:
- Chloro at position 3 (C3), another electron-withdrawing group that enhances electrophilic substitution selectivity.
- A complex [[(4-methoxyphenyl)methoxy]methyl] group at position 2 (C2). This substituent consists of a methoxymethyl chain attached to a 4-methoxyphenyl moiety, introducing steric bulk and electron-donating methoxy groups.
The compound’s synthesis likely involves multi-step protocols, such as Friedel-Crafts alkylation or Ullmann coupling for halogen introduction, followed by etherification for the methoxyphenylmethoxy group . Its applications may span intermediates in pharmaceuticals, agrochemicals, or materials science, leveraging its halogenated and sterically hindered structure for targeted reactivity .
Properties
IUPAC Name |
1-bromo-3-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMDTZBMBONIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- is an organic compound with the molecular formula C15H14BrClO2 and a molecular weight of approximately 341.63 g/mol. This compound features a complex structure that includes a benzene ring substituted with bromine, chlorine, and a methoxyphenyl group. Its unique substitution pattern suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The compound is characterized by the following physical properties:
- Molecular Formula: C15H14BrClO2
- Molecular Weight: 341.63 g/mol
- Boiling Point: Approximately 400.7 °C (predicted)
- Density: 1.414 g/cm³ (predicted) .
Biological Activity Overview
The biological activity of Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- has not been extensively documented in primary literature; however, its structural features suggest several potential biological activities:
- Anticancer Activity : The presence of halogen substituents and methoxy groups in aromatic compounds often correlates with anticancer properties. Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
- Structure-Activity Relationship (SAR) : The substitution pattern in aromatic compounds is crucial for their biological activity. Compounds with methoxy groups at specific positions often exhibit enhanced potency against cancer cell lines. For example, studies indicate that introducing methoxy groups at strategic locations can significantly increase the anticancer activity of related compounds .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- may exhibit unique biological properties due to its specific halogenation and ether-linked substituents.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Doxorubicin | ~0.5 | Standard chemotherapeutic agent |
| Compound A | 0.12 - 2.78 | Higher potency than Doxorubicin against MCF-7, A549 |
| Benzene Derivative | TBD | Potential anticancer activity based on structure |
Scientific Research Applications
Medicinal Chemistry
Benzene derivatives are widely studied for their pharmacological properties. The specific halogenation and ether functionalities in Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- may influence its biological activity:
- Anticancer Activity : Halogenated benzene compounds often exhibit cytotoxic effects against cancer cell lines. Research could explore the compound's ability to inhibit tumor growth or induce apoptosis.
- Antimicrobial Properties : The presence of halogens can enhance the antimicrobial efficacy of benzene derivatives. Studies could investigate its effectiveness against various bacterial strains.
Material Science
The unique chemical structure of this compound may also find applications in the development of new materials:
- Polymer Chemistry : Compounds with reactive halogens can be used as intermediates in polymer synthesis. Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- could serve as a building block for creating specialty polymers with tailored properties.
- Dyes and Pigments : The methoxyphenyl group may contribute to the color properties of dyes. Research into its use as a dye precursor could yield novel colorants for textiles and coatings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with structurally analogous derivatives:
Key Findings
Analog 1’s thioether group offers nucleophilic sites for oxidation or alkylation, unlike the target’s ether linkage .
Synthetic Challenges :
- The target’s aryl ether group requires protection/deprotection strategies (e.g., using MOB [(4-methoxyphenyl)methyl] groups as in ) to avoid side reactions during halogenation .
- Analog 2 ’s nitro group necessitates careful reduction conditions to prevent over-reduction or decomposition .
Physical Properties: The target’s higher molecular weight (~325.6 g/mol) versus Analog 2 (~247.7 g/mol) suggests lower volatility and possibly reduced solubility in non-polar solvents . Halogen positioning (para vs. meta) influences dipole moments and crystallinity, as seen in SHELX-refined structures of related compounds .
Analog 3’s fluorine introduces unique disposal considerations for fluorinated waste .
Q & A
Q. What are the key synthetic routes for preparing Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-?
A common methodology involves sequential functionalization of a benzene scaffold. For example, bromination and chlorination steps can be performed using electrophilic substitution, while the methoxymethyl group is introduced via nucleophilic substitution or protection/deprotection strategies. A related synthesis for a brominated methoxybenzene derivative ( ) used acetyl protection of a hydroxyl group, regioselective bromination with N-bromosuccinimide (NBS), and benzyl group protection. Adapting this approach, the target compound may require careful optimization of reaction conditions (e.g., solvent, temperature) to control substituent positions and minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
Structural elucidation typically combines:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For unambiguous determination of crystal structure and substituent geometry. The SHELX suite ( ) is widely used for refining crystallographic data, particularly for small molecules.
- FT-IR : To identify functional groups like methoxy or bromo-chloro bonds.
Advanced Research Questions
Q. How can regioselectivity challenges in bromination/chlorination be addressed during synthesis?
Regioselectivity in aromatic electrophilic substitution is influenced by directing groups. For example, the methoxy group is a strong ortho/para-director, while halogens (Br/Cl) are meta-directors. In , bromination occurred ortho to a methoxy group, suggesting steric and electronic factors dominate. To optimize regioselectivity:
- Use protecting groups (e.g., acetyl) to temporarily block reactive sites.
- Employ catalysts like Lewis acids (e.g., FeCl) to modulate reactivity.
- Conduct computational modeling (DFT) to predict substituent effects.
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography)?
Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Methodological steps include:
Q. What are the stability considerations for this compound under varying experimental conditions?
Brominated and chlorinated aromatics are sensitive to light, heat, and moisture. and highlight storage recommendations for similar compounds:
- Light-sensitive : Store in amber vials at -20°C.
- Thermal stability : Avoid temperatures >40°C to prevent decomposition.
- Hygroscopicity : Use desiccants in storage environments. Stability should be confirmed via accelerated aging studies (e.g., HPLC monitoring under stress conditions).
Methodological Tables
Q. Table 1: Example Synthetic Protocol (Adapted from )
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Hydroxyl protection | Acetic anhydride, pyridine | Block reactive -OH group |
| 2 | Bromination | NBS, CHCN, 0°C → RT | Introduce Br at ortho position |
| 3 | Deprotection | NaOH, MeOH/HO | Remove acetyl group |
| 4 | Benzyl group introduction | Benzyl bromide, KCO, DMF | Attach methoxymethyl moiety |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
